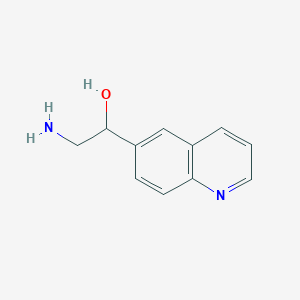
2-Amino-1-(quinolin-6-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(quinolin-6-yl)ethan-1-ol is an organic compound that features a quinoline ring attached to an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(quinolin-6-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with ethanolamine under specific conditions. For instance, the reaction of quinoline-6-carbaldehyde with ethanolamine in the presence of a reducing agent such as sodium borohydride can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(quinolin-6-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline-6-carboxylic acid, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
2-Amino-1-(quinolin-6-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-1-(quinolin-6-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(quinolin-2-yl)ethan-1-ol
- 2-Amino-1-(quinolin-4-yl)ethan-1-ol
- 2-Amino-1-(quinolin-8-yl)ethan-1-ol
Uniqueness
2-Amino-1-(quinolin-6-yl)ethan-1-ol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
2-Amino-1-(quinolin-6-yl)ethan-1-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant case studies and research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- DNA Intercalation : The quinoline ring system can intercalate with DNA, inhibiting replication and transcription processes, which is crucial for its anticancer and antiviral properties.
- Enzyme Modulation : The compound may interact with specific enzymes and receptors, altering their activity and leading to various biological effects .
Antiviral Activity
Recent studies have demonstrated that quinoline derivatives exhibit significant antiviral properties. For instance, related compounds have shown efficacy against Enterovirus D68 (EV-D68), suggesting that structural optimization of quinoline analogs could yield potent antiviral agents .
Antimycobacterial Activity
Research indicates that quinoline derivatives, including this compound, possess antimycobacterial activity. A series of synthesized derivatives showed moderate to good activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 9.2 to 106.4 µM .
Anticancer Properties
Quinoline-based compounds have been investigated for their anticancer potential. In vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, including breast cancer cells (MCF-7), with IC50 values indicating significant antiproliferative effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. The presence of functional groups and their positions on the quinoline ring significantly influence the compound's efficacy:
| Compound | Functional Group | Activity | IC50 (µM) |
|---|---|---|---|
| 5k | - | Anticancer (MCF-7) | 8.50 |
| 5l | - | Anticancer (MCF-7) | 12.51 |
| 8n | -C2H5 | Antimycobacterial | 106.4 |
| 19 | Ester group | Antiviral (EV-D68) | - |
Case Studies
- Antiviral Screening : A study screened a series of quinoline analogs for anti-EV-D68 activity, revealing that modifications at the 6-position of the quinoline core were critical for enhancing antiviral potency .
- Anticancer Evaluation : Compounds derived from this compound were tested against breast cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
- Antimycobacterial Synthesis : A recent synthesis of derivatives demonstrated varying degrees of antimycobacterial activity, highlighting the importance of substituent groups in enhancing efficacy against Mycobacterium tuberculosis .
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-amino-1-quinolin-6-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-7-11(14)9-3-4-10-8(6-9)2-1-5-13-10/h1-6,11,14H,7,12H2 |
InChI Key |
UCKHFLRDWOPHHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(CN)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















